2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol
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Overview
Description
2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol is a complex organic compound with the molecular formula C21H45N9O. It is known for its unique structure, which includes multiple amino groups and a phenolic core. This compound is used in various scientific and industrial applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol typically involves the reaction of tris(2-aminoethyl)amine with formaldehyde and phenol under controlled conditions. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for complex organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol involves its interaction with various molecular targets. The compound’s multiple amino groups allow it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its phenolic core can participate in redox reactions, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Tris(2-aminoethyl)amine: A simpler analog with fewer amino groups.
2,4,6-Tris(dimethylaminomethyl)phenol: A related compound with dimethylamino groups instead of aminoethyl groups.
Uniqueness
2,4,6-Tris[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol is unique due to its multiple amino groups and phenolic core, which provide a versatile platform for various chemical reactions and applications. Its ability to form stable complexes with metal ions and participate in redox reactions sets it apart from similar compounds .
Properties
CAS No. |
93940-99-9 |
---|---|
Molecular Formula |
C21H45N9O |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
2,4,6-tris[[2-(2-aminoethylamino)ethylamino]methyl]phenol |
InChI |
InChI=1S/C21H45N9O/c22-1-4-25-7-10-28-15-18-13-19(16-29-11-8-26-5-2-23)21(31)20(14-18)17-30-12-9-27-6-3-24/h13-14,25-31H,1-12,15-17,22-24H2 |
InChI Key |
UFHKHWHPROUYJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CNCCNCCN)O)CNCCNCCN)CNCCNCCN |
Origin of Product |
United States |
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